3-Amino-6,6-dimethylcyclohex-2-enone
Overview
Description
3-Amino-6,6-dimethylcyclohex-2-enone is an organic compound with the molecular formula C8H13NO. It is a cyclic enaminone, characterized by the presence of an amino group and a ketone group within a six-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-6,6-dimethylcyclohex-2-enone can be synthesized from dimedone (5,5-dimethyl-1,3-cyclohexanedione) and ammonia or ammonium acetate. The reaction typically involves the condensation of dimedone with ammonia in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to facilitate the formation of the enaminone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,6-dimethylcyclohex-2-enone undergoes various types of chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation reactions: The compound can undergo condensation with aldehydes and ketones to form more complex structures.
Cyclization reactions: It can form heterocyclic compounds through cyclization reactions with biselectrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Aldehydes and ketones: For condensation reactions.
Cyclopentane-1,2,4-trione: For cyclization reactions.
Diphenylcyclopropenone: For the formation of pyrrole rings.
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and quinolines. These products are often of interest for their potential biological activities and applications in medicinal chemistry .
Scientific Research Applications
3-Amino-6,6-dimethylcyclohex-2-enone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-6,6-dimethylcyclohex-2-enone involves its reactivity as a nucleophile due to the presence of the amino group. The compound can participate in nucleophilic addition and substitution reactions, targeting electrophilic centers in other molecules. The enaminone structure also allows for tautomerization, which can influence its reactivity and the formation of various products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-6,6-dimethylcyclohex-2-enone include:
3-Amino-5,5-dimethylcyclohex-2-enone: Another enaminone with similar reactivity but different substitution patterns.
6,6-Dimethylcyclohex-2-en-1-one: Lacks the amino group but shares the cyclic ketone structure.
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): A dimeric compound with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for forming diverse heterocyclic compounds. Its ability to act as a C,N-bisnucleophilic component makes it particularly valuable in the synthesis of condensed heterocyclic systems .
Biological Activity
3-Amino-6,6-dimethylcyclohex-2-enone is an organic compound with a unique cyclic enaminone structure, characterized by its amino and ketone functional groups. Its molecular formula is CHNO, and it has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Weight : 139.19 g/mol
- CAS Number : 24068-46-0
- Structure : The compound features a six-membered ring with an amino group and a ketone group, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its nucleophilic characteristics due to the presence of the amino group. This allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The amino group can act as a nucleophile in reactions with electrophilic centers.
- Condensation Reactions : It can undergo condensation with aldehydes and ketones to form more complex structures.
- Cyclization Reactions : The compound can form heterocyclic compounds through cyclization with biselectrophiles .
Biological Activity
Research indicates that derivatives of this compound exhibit a range of biological activities:
Antimicrobial Properties
Several studies have demonstrated the antimicrobial effects of compounds derived from this compound. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Research has indicated that certain derivatives possess anticancer properties. For example, one study reported that specific enaminones derived from this compound exhibited cytotoxic effects against cancer cell lines, indicating their potential as therapeutic agents .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. This inhibition could be beneficial in treating conditions such as diabetes or cancer by modulating metabolic pathways.
Synthesis Methods
The synthesis of this compound typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with ammonia or ammonium acetate. The reaction conditions can be optimized for yield and purity using various catalysts .
Synthesis Method | Key Reagents | Conditions | Yield |
---|---|---|---|
Condensation | Dimedone + Ammonia | Solvent-free at 70 °C | High |
Cyclization | Dimedone + Aldehydes | Under acidic conditions | Variable |
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .
- Cytotoxicity Against Cancer Cells : Research involving human cancer cell lines showed that certain derivatives led to apoptosis in cells treated with varying concentrations of the compound. The IC50 values indicated promising potency for further development .
- Enzyme Inhibition Studies : Investigations into the inhibition of specific kinases revealed that some derivatives could inhibit enzyme activity by binding to active sites, suggesting a mechanism for their anticancer effects .
Properties
IUPAC Name |
3-amino-6,6-dimethylcyclohex-2-en-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(2)4-3-6(9)5-7(8)10/h5H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTYOBVVBFZNGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24068-46-0 | |
Record name | 3-amino-6,6-dimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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